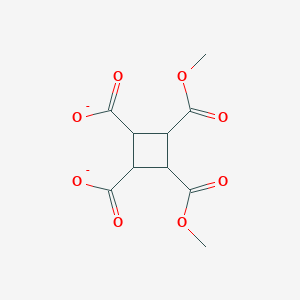
Tetrahexyl butane-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahexyl butane-1,2,3,4-tetracarboxylate is an organic compound with the molecular formula C32H58O8 It is a tetraester derived from butane-1,2,3,4-tetracarboxylic acid, where each carboxyl group is esterified with a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexyl butane-1,2,3,4-tetracarboxylate typically involves the esterification of butane-1,2,3,4-tetracarboxylic acid with hexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahexyl butane-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield butane-1,2,3,4-tetracarboxylic acid and hexanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butane-1,2,3,4-tetracarboxylic acid and hexanol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Alcohols or other reduced forms of the ester groups.
Applications De Recherche Scientifique
Tetrahexyl butane-1,2,3,4-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tetrahexyl butane-1,2,3,4-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a precursor in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl butane-1,2,3,4-tetracarboxylate: A similar tetraester where the carboxyl groups are esterified with methyl groups instead of hexyl groups.
1,2,3,4-Butanetetracarboxylic acid: The parent acid from which tetrahexyl butane-1,2,3,4-tetracarboxylate is derived.
Uniqueness
This compound is unique due to its longer hexyl ester chains, which impart different physical and chemical properties compared to its methyl ester counterpart
Propriétés
Numéro CAS |
91453-85-9 |
|---|---|
Formule moléculaire |
C32H58O8 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
tetrahexyl butane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C32H58O8/c1-5-9-13-17-21-37-29(33)25-27(31(35)39-23-19-15-11-7-3)28(32(36)40-24-20-16-12-8-4)26-30(34)38-22-18-14-10-6-2/h27-28H,5-26H2,1-4H3 |
Clé InChI |
HVRYRIUJEAQJEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)CC(C(CC(=O)OCCCCCC)C(=O)OCCCCCC)C(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)


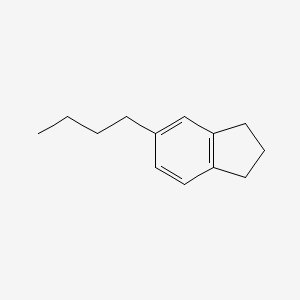
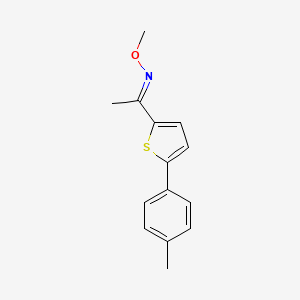
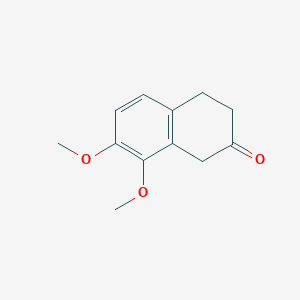
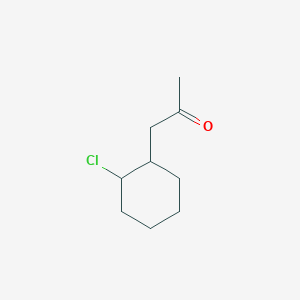

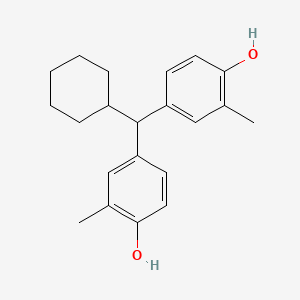

![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
